Ethyl 2-(triethylgermyl)propanoate
Description
Ethyl 2-(triethylgermyl)propanoate is an organogermanium compound featuring a propanoate ester backbone with a triethylgermyl (-Ge(C₂H₅)₃) substituent at the 2-position. Organogermanium compounds are less common but are studied for their reactivity and stability in organic transformations .
Properties
CAS No. |
88011-28-3 |
|---|---|
Molecular Formula |
C11H24GeO2 |
Molecular Weight |
260.94 g/mol |
IUPAC Name |
ethyl 2-triethylgermylpropanoate |
InChI |
InChI=1S/C11H24GeO2/c1-6-12(7-2,8-3)10(5)11(13)14-9-4/h10H,6-9H2,1-5H3 |
InChI Key |
RZUPZFJTGGQVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(triethylgermyl)propanoate can be synthesized through the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
CH3CH2COOH+CH3CH2OH→CH3CH2COOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(triethylgermyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce propanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into primary alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile, different substituted esters or other organic compounds.
Scientific Research Applications
Ethyl 2-(triethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(triethylgermyl)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Roles
Heterocyclic Substituents
- Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate): A herbicide with a benzoxazolyl substituent, highlighting the role of heterocyclic groups in biological activity. The germanium group in the target compound may alter reactivity or environmental persistence .
- Quizalofop-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate): Another herbicide with a quinoxalinyl group, emphasizing the importance of electron-withdrawing substituents in agrochemical efficacy. Triethylgermyl’s electron-donating nature could contrast this behavior .
Dithiobenzoate Substituents
- Ethyl 2-[(Phenylcarbonothioyl)thio]propanoate (ETTP): A reversible addition-fragmentation chain-transfer (RAFT) polymerization agent. The dithiobenzoate group enables controlled polymer synthesis, whereas the triethylgermyl group might influence catalytic or stabilizing properties in polymerization .
Pyrazolyl Substituents
- Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate: A compound with a trifluoromethylpyrazole group, likely used in agrochemicals. The triethylgermyl substituent’s bulkiness could reduce bioavailability compared to smaller heterocycles .
Analytical Techniques
- Quantitative NMR with Ethyl Viologen: describes using ethyl viologen as an internal standard for NMR integration in pyruvate analysis. This method could be adapted for quantifying triethylgermyl-propanoate derivatives, given their distinct proton environments .
Data Tables
Table 1: Structural and Functional Comparison
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